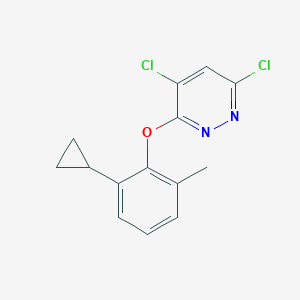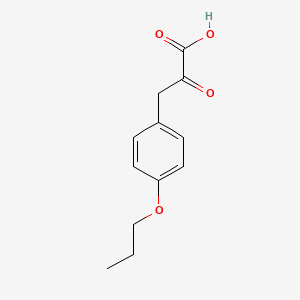
2-bromo-2'-(trimethylsilyl)-1,1'-Biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is an organosilicon compound that features a bromine atom and a trimethylsilyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl typically involves the bromination of 2’-(trimethylsilyl)-1,1’-Biphenyl. One common method is the halogen-lithium exchange reaction, where 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is prepared by treating 2’-(trimethylsilyl)-1,1’-Biphenyl with a lithium reagent, followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved selectivity and control over reaction conditions. These systems allow for precise temperature and residence time control, enabling efficient synthesis of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Lithiation: Typically involves the use of lithium reagents such as n-butyllithium.
Substitution: Common reagents include nucleophiles like methanol and other electrophiles.
Major Products Formed
Lithiation: Produces 2-lithio-2’-(trimethylsilyl)-1,1’-Biphenyl.
Substitution: Results in various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl involves its reactivity towards nucleophiles and electrophiles. The bromine atom can be replaced by a nucleophile through a substitution reaction, while the trimethylsilyl group can act as a protecting group during synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-2-(trimethylsilyl)ethylsulfonamides: These compounds share the trimethylsilyl group and bromine atom but differ in their overall structure and reactivity.
2-bromo-2-methylpropane: Another brominated compound that undergoes similar substitution and elimination reactions.
Uniqueness
2-bromo-2’-(trimethylsilyl)-1,1’-Biphenyl is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler brominated compounds.
Propriétés
Formule moléculaire |
C15H17BrSi |
|---|---|
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
[2-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-11-7-5-9-13(15)12-8-4-6-10-14(12)16/h4-11H,1-3H3 |
Clé InChI |
YIHWOXLLHOCAKZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)

